molecular formula C7H15NS B14722915 5-Methyl[1,5]thiazocane CAS No. 5932-57-0

5-Methyl[1,5]thiazocane

Cat. No.: B14722915
CAS No.: 5932-57-0
M. Wt: 145.27 g/mol
InChI Key: SFNHCMMZTDBFFL-UHFFFAOYSA-N
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Description

5-Methyl[1,5]thiazocane is an eight-membered heterocyclic compound containing sulfur and nitrogen atoms within its ring structure.

Properties

CAS No.

5932-57-0

Molecular Formula

C7H15NS

Molecular Weight

145.27 g/mol

IUPAC Name

5-methyl-1,5-thiazocane

InChI

InChI=1S/C7H15NS/c1-8-4-2-6-9-7-3-5-8/h2-7H2,1H3

InChI Key

SFNHCMMZTDBFFL-UHFFFAOYSA-N

Canonical SMILES

CN1CCCSCCC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl[1,5]thiazocane typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a suitable amine with a sulfur-containing reagent, followed by cyclization to form the thiazocane ring. The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

5-Methyl[1,5]thiazocane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted thiazocane derivatives .

Scientific Research Applications

5-Methyl[1,5]thiazocane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 5-Methyl[1,5]thiazocane involves its interaction with specific molecular targets and pathways within biological systems. The compound can modulate enzyme activity, inhibit or activate receptors, and interfere with cellular processes. These interactions are often mediated by the sulfur and nitrogen atoms in the thiazocane ring, which can form bonds with various biomolecules .

Comparison with Similar Compounds

Ring Size and Heteroatom Positioning

  • 5-Methyl-1,4-thiazepane-1,1-dione hydrochloride (C₆H₁₄ClNO₂S): A seven-membered thiazepane derivative with sulfur and nitrogen atoms. The methyl group enhances steric hindrance, reducing ring flexibility compared to non-methylated analogs. Demonstrated biological activity in medicinal chemistry studies, likely due to its improved metabolic stability compared to larger rings .
  • 1-O-Benzyl 5-O-methyl 2-oxoimidazolidine-1,5-dicarboxylate :

    • A five-membered imidazolidine ring with ester substituents.
    • The methyl group here improves lipophilicity, enhancing membrane permeability compared to bulkier substituents (e.g., tert-butyl groups) .
  • 3-Methyl-1,2,4-thiadiazol-5-ylmethanol: A five-membered thiadiazole ring with hydroxyl and methyl groups. Exhibits distinct reactivity due to the hydroxyl group’s nucleophilic nature, unlike 5-methyl[1,5]thiazocane, which lacks such polar functional groups .
Compound Ring Size Heteroatoms Key Substituents Biological Relevance
This compound 8-membered S, N 5-methyl Potential receptor modulation
5-Methyl-1,4-thiazepane 7-membered S, N 5-methyl, dione groups Metabolic stability in drug design
3-Methyl-1,2,4-thiadiazole 5-membered S, N 3-methyl, hydroxyl Antimicrobial and antitumor activity

Physicochemical Properties

  • Lipophilicity: The methyl group in this compound increases logP compared to non-methylated thiazocanes, enhancing its ability to cross biological membranes . In contrast, hydroxyl-containing analogs like 3-methyl-1,2,4-thiadiazol-5-ylmethanol exhibit reduced logP due to hydrogen-bonding capacity .
  • Thermal Stability :

    • Larger rings like thiazocane generally exhibit lower thermal stability than smaller heterocycles (e.g., thiadiazoles) due to increased conformational flexibility and strain .

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